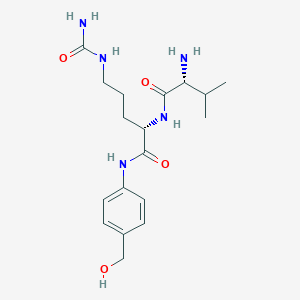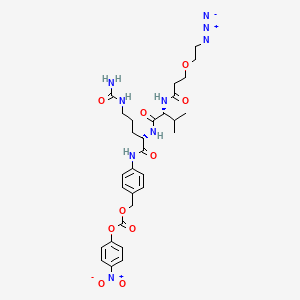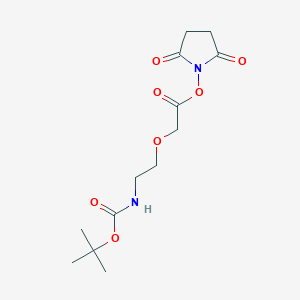
BocNH-PEG8-CH2CH2COONHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BocNH-PEG8-CH2CH2COONHS is a chemical compound known for its utility in various biomedical applications. It is a polyethylene glycol (PEG) derivative with a Boc-protected amine group and an N-hydroxysuccinimide (NHS) ester. This compound is often used as a linker or crosslinker in the synthesis of bioconjugates, facilitating the attachment of biomolecules to surfaces or other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG8-CH2CH2COONHS typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is reacted with a suitable reagent to introduce functional groups.
Boc Protection: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
NHS Ester Formation: The carboxyl group is activated by converting it into an NHS ester, which is highly reactive towards amines.
The reaction conditions often involve the use of organic solvents like dichloromethane (DCM) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as column chromatography and recrystallization to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
BocNH-PEG8-CH2CH2COONHS undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts readily with primary amines to form stable amide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Substitution: Typically involves primary amines and mild bases like triethylamine (TEA) in organic solvents.
Deprotection: Uses acids such as trifluoroacetic acid (TFA) to remove the Boc group.
Major Products
Amide Formation: Reaction with primary amines results in the formation of amide bonds, linking the PEG chain to another molecule.
Free Amine: Deprotection yields a free amine group, which can further react with other functional groups.
Applications De Recherche Scientifique
BocNH-PEG8-CH2CH2COONHS has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces, aiding in the study of biological interactions.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of diagnostic tools and biosensors.
Mécanisme D'action
The primary mechanism of action for BocNH-PEG8-CH2CH2COONHS involves its ability to form stable amide bonds with primary amines. This reactivity is due to the presence of the NHS ester, which is highly reactive towards nucleophiles like amines. The PEG chain provides solubility and flexibility, while the Boc group offers protection during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
BocNH-PEG8-CH2COOH: Similar structure but lacks the NHS ester, making it less reactive towards amines.
BocNH-PEG8-NH2: Contains a free amine group instead of an NHS ester, used for different types of conjugation reactions.
Uniqueness
BocNH-PEG8-CH2CH2COONHS is unique due to its combination of a Boc-protected amine and an NHS ester, providing both protection and reactivity in one molecule. This makes it highly versatile for various bioconjugation applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O14/c1-28(2,3)43-27(34)29-7-9-36-11-13-38-15-17-40-19-21-42-23-22-41-20-18-39-16-14-37-12-10-35-8-6-26(33)44-30-24(31)4-5-25(30)32/h4-23H2,1-3H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWEHHFADRZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-5-(carbamoylamino)-2-[[(2R)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114100.png)




![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)








